2-phenoxy-N-{2-[(phenoxyacetyl)amino]-1,3-benzothiazol-6-yl}acetamide
Description
N,N’-1,3-benzothiazole-2,6-diylbis(2-phenoxyacetamide) is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two phenoxyacetamide groups attached to the benzothiazole core.
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-phenoxy-N-[2-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C23H19N3O4S/c27-21(14-29-17-7-3-1-4-8-17)24-16-11-12-19-20(13-16)31-23(25-19)26-22(28)15-30-18-9-5-2-6-10-18/h1-13H,14-15H2,(H,24,27)(H,25,26,28) |
InChI Key |
AROWPPXKTRPUQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-1,3-benzothiazole-2,6-diylbis(2-phenoxyacetamide) typically involves the reaction of 2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with another equivalent of phenoxyacetyl chloride to obtain the final product .
Chemical Reactions Analysis
N,N’-1,3-benzothiazole-2,6-diylbis(2-phenoxyacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The phenoxyacetamide groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N’-1,3-benzothiazole-2,6-diylbis(2-phenoxyacetamide) involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
N,N’-1,3-benzothiazole-2,6-diylbis(2-phenoxyacetamide) can be compared with other benzothiazole derivatives such as:
N,N’-1,3-benzothiazole-2,6-diylbis(2-methoxybenzamide): This compound has similar structural features but with methoxy groups instead of phenoxy groups.
N,N’-1,3-Benzothiazole-2,6-diylbis(2-fluorobenzamide): This derivative contains fluorine atoms, which can significantly alter its chemical properties and biological activities.
The uniqueness of N,N’-1,3-benzothiazole-2,6-diylbis(2-phenoxyacetamide) lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
